4'-(Chlorosulfonyl)-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
4’-Chlorosulfonylbiphenyl-4-carboxylic acid is an aromatic compound with the molecular formula C13H9ClO4S. It is a derivative of biphenyl, where one phenyl ring is substituted with a chlorosulfonyl group and the other with a carboxylic acid group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chlorosulfonylbiphenyl-4-carboxylic acid typically involves the chlorosulfonation of biphenyl-4-carboxylic acid. The reaction is carried out using chlorosulfonic acid as the sulfonating agent under controlled temperature conditions to ensure selective substitution at the desired position .
Industrial Production Methods
In industrial settings, the production of 4’-Chlorosulfonylbiphenyl-4-carboxylic acid involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4’-Chlorosulfonylbiphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonamide or thiol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
4’-Chlorosulfonylbiphenyl-4-carboxylic acid is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As a precursor in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Chlorosulfonylbiphenyl-4-carboxylic acid involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
4’-Chlorobiphenyl-4-carboxylic acid: Lacks the sulfonyl group, making it less reactive in certain substitution reactions.
4’-Sulfonylbiphenyl-4-carboxylic acid: Lacks the chlorine atom, affecting its reactivity and applications.
4’-Methanesulfonylbiphenyl-4-carboxylic acid: Contains a methanesulfonyl group instead of a chlorosulfonyl group, leading to different reactivity patterns.
Uniqueness
4’-Chlorosulfonylbiphenyl-4-carboxylic acid is unique due to the presence of both chlorosulfonyl and carboxylic acid groups, which provide distinct reactivity and versatility in synthetic applications. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C13H9ClO4S |
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Molecular Weight |
296.73 g/mol |
IUPAC Name |
4-(4-chlorosulfonylphenyl)benzoic acid |
InChI |
InChI=1S/C13H9ClO4S/c14-19(17,18)12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16) |
InChI Key |
MBEXPYUKRJEZQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)O |
Origin of Product |
United States |
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